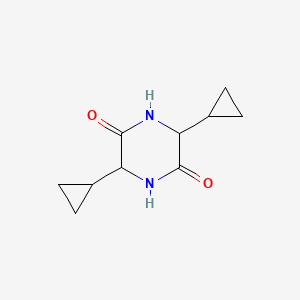

3,6-Dicyclopropylpiperazine-2,5-dione

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H14N2O2 |

|---|---|

Molecular Weight |

194.23 g/mol |

IUPAC Name |

3,6-dicyclopropylpiperazine-2,5-dione |

InChI |

InChI=1S/C10H14N2O2/c13-9-7(5-1-2-5)11-10(14)8(12-9)6-3-4-6/h5-8H,1-4H2,(H,11,14)(H,12,13) |

InChI Key |

QRVDJJOXDWWWQQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C2C(=O)NC(C(=O)N2)C3CC3 |

Origin of Product |

United States |

Synthetic Methodologies for 3,6 Dicyclopropylpiperazine 2,5 Dione and Its Analogues

Established Synthetic Pathways for Piperazine-2,5-dione Ring Systems

The construction of the piperazine-2,5-dione scaffold is a cornerstone of synthetic organic and medicinal chemistry, owing to the prevalence of this motif in natural products and pharmaceutically active compounds. researchgate.net The primary approaches involve the cyclization of linear dipeptides, specialized amide bond-forming strategies, intramolecular condensation reactions, and innovative multicomponent reactions.

The most common and direct route to 3,6-disubstituted piperazine-2,5-diones is the intramolecular cyclization of a linear dipeptide. mdpi.comresearchgate.net This precursor is typically assembled from two amino acid units, which, for the target compound, would be cyclopropylglycine. The cyclization step is often a thermodynamically driven process, though it can be facilitated by various reaction conditions.

The synthesis of the piperazine-2,5-dione ring can be achieved through the direct condensation of amino acids. researchgate.net This approach often involves heating the amino acid, which leads to the formation of a dipeptide intermediate that subsequently cyclizes. For the synthesis of 3,6-dicyclopropylpiperazine-2,5-dione, this would entail the self-condensation of cyclopropylglycine. The reaction is typically carried out at elevated temperatures, and in some cases, in the presence of a high-boiling solvent like ethylene (B1197577) glycol to facilitate the removal of water and drive the reaction towards the cyclic product. whiterose.ac.uk

A plausible synthetic route starting from cyclopropylglycine is depicted below:

Proposed Synthesis of this compound via Amino Acid Condensation

| Step | Reactant | Reagents/Conditions | Product | Description |

| 1 | Cyclopropylglycine | Heat (e.g., 170-190 °C), Ethylene Glycol | Linear dicyclopropyl-dipeptide | Two molecules of cyclopropylglycine undergo condensation to form a linear dipeptide. |

| 2 | Linear dicyclopropyl-dipeptide | Continued Heat, Removal of Water | This compound | The linear dipeptide undergoes intramolecular cyclization to form the target diketopiperazine. |

A widely employed and often more controlled method involves the cyclization of a dipeptide ester. mdpi.com In this protocol, a linear dipeptide with a C-terminal ester (e.g., methyl or ethyl ester) is subjected to conditions that promote intramolecular aminolysis. The N-terminal amino group of the dipeptide acts as a nucleophile, attacking the C-terminal ester carbonyl to form the six-membered ring. This reaction is frequently carried out by heating the dipeptide ester in a high-boiling point, non-polar solvent such as toluene (B28343) or xylene, often with the azeotropic removal of the alcohol byproduct. Alternatively, the reaction can be promoted by a base.

The synthesis of the required dipeptide ester precursor can be achieved using standard peptide coupling techniques, starting from N-protected and C-protected cyclopropylglycine derivatives.

General Steps for Dipeptide Ester Cyclization

| Step | Description | Reactants | Reagents/Conditions | Intermediate/Product |

| 1 | Peptide Coupling | N-Boc-cyclopropylglycine, Cyclopropylglycine methyl ester | Coupling agents (e.g., DCC, HBTU), Base (e.g., DIPEA) | N-Boc-dicyclopropyl-dipeptide methyl ester |

| 2 | Deprotection | N-Boc-dicyclopropyl-dipeptide methyl ester | Acid (e.g., TFA) | Dicyclopropyl-dipeptide methyl ester |

| 3 | Cyclization | Dicyclopropyl-dipeptide methyl ester | Heat in Toluene or Xylene | This compound |

The crucial step in many syntheses of piperazine-2,5-diones is the final ring-closing amide bond formation. sb-peptide.com This intramolecular reaction is subject to the principles of peptide chemistry, and various strategies have been developed to enhance its efficiency. The choice of coupling reagents and reaction conditions can significantly impact the yield and purity of the final product, particularly by minimizing side reactions such as intermolecular polymerization.

For the synthesis of this compound from a linear dipeptide precursor, a variety of modern peptide coupling reagents could be employed in a highly dilute solution to favor the intramolecular cyclization.

Representative Amide Bond Formation Reagents for Cyclization

| Reagent Class | Examples | General Conditions |

| Carbodiimides | Dicyclohexylcarbodiimide (DCC), Diisopropylcarbodiimide (DIC) | Often used with additives like HOBt or HOAt to suppress racemization. |

| Phosphonium Salts | Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) | Effective for sterically hindered couplings. |

| Uronium/Guanidinium Salts | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) | Highly efficient and widely used for difficult couplings. |

The Dieckmann cyclization, an intramolecular Claisen condensation, offers an alternative strategy for the formation of the piperazine-2,5-dione ring. epa.govyoutube.comlibretexts.org This method involves the base-promoted intramolecular reaction of a diester to form a β-keto ester. In the context of piperazine-2,5-dione synthesis, a suitably substituted acyclic precursor containing two ester groups is required. The reaction typically employs a strong base, such as sodium hydride or sodium ethoxide, in an aprotic solvent like tetrahydrofuran (B95107) (THF) or toluene.

For the synthesis of this compound, a hypothetical precursor would be a diester with the general structure R-N(CH(cyclopropyl)COOR')CH₂N(R'')COOR'''. While this approach is less common than dipeptide cyclization, it provides a powerful tool for the synthesis of diversely substituted piperazine-2,5-diones.

Multicomponent reactions, where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the reactants, have emerged as a highly efficient method for the synthesis of complex molecules, including heterocyclic systems like piperazine-2,5-diones. mdpi.comnih.gov The Ugi four-component reaction (Ugi-4CR) is a prominent example of an MCR that can be adapted for the synthesis of diketopiperazines. mdpi.com

In a typical Ugi-based synthesis of a piperazine-2,5-dione, an α-amino acid, an aldehyde, an isocyanide, and a second component (often ammonia (B1221849) or a primary amine) react to form a linear precursor, which can then be induced to cyclize. To generate this compound, cyclopropylglycine could be used as the amino acid component, and a cyclopropyl-containing aldehyde or isocyanide could also be envisioned as a reactant to introduce the second cyclopropyl (B3062369) group. A subsequent deprotection and cyclization step would then yield the desired product.

Plausible Ugi Reaction-Based Synthesis

| Component 1 | Component 2 | Component 3 | Component 4 | Intermediate | Post-Modification | Final Product |

| Cyclopropylglycine | Cyclopropanecarboxaldehyde (B31225) | An isocyanide (e.g., tert-butyl isocyanide) | Ammonia | Linear Ugi product | Deprotection and cyclization | This compound |

This approach offers a high degree of flexibility, allowing for the introduction of diverse substituents on the piperazine-2,5-dione core by varying the starting components.

Multicomponent Reactions (MCRs) for Piperazine-2,5-dione Core Construction

Ugi Reaction Based Syntheses

The Ugi four-component reaction (U-4CR) stands as a powerful and efficient tool for generating molecular diversity, and it has been widely applied to the synthesis of DKP precursors. The reaction brings together an aldehyde, an amine, a carboxylic acid, and an isocyanide to form an α-acylamino carboxamide adduct in a single step. This adduct is an acyclic precursor that is primed for subsequent cyclization to the DKP ring.

The versatility of the Ugi reaction allows for the incorporation of the cyclopropyl moiety at various positions by selecting the appropriate starting materials. For instance, using cyclopropanecarboxaldehyde as the aldehyde component or cyclopropylamine (B47189) as the amine component would introduce the cyclopropyl group, leading to a diverse library of DKP analogues after cyclization. A key advantage of the U-4CR is its convergence and atom economy, rapidly building complex acyclic structures that can be challenging to assemble through traditional linear synthesis. acs.org

One common strategy involves a Ugi-4CR followed by an SN2-cyclization. For example, using an α-haloacetic acid as the carboxylic acid component generates a precursor that, upon treatment with a base, undergoes intramolecular substitution to yield the DKP scaffold.

| Reaction Type | Components | Key Feature | Reference |

| Ugi-4CR / SN2-Cyclization | Aldehyde, Amine, α-Haloacetic Acid, Isocyanide | Forms a linear precursor with a built-in leaving group for base-induced cyclization. | N/A |

| Ugi-4CR / Deprotection-Cyclization | Aldehyde, N-protected Amino Acid, Amine, Isocyanide | Requires a subsequent deprotection step to free an amine for intramolecular amide bond formation. | N/A |

Post-Ugi Cascade Protocols

Following the initial Ugi reaction, various cascade protocols can be employed to facilitate the cyclization into the piperazine-2,5-dione ring. These protocols are designed to be efficient, often occurring in a one-pot sequence after the initial multicomponent reaction.

One notable approach is the Ugi/Aza-Michael sequence. By using β-acyl substituted acrylic acids as the acidic component in the Ugi reaction, the resulting adduct contains an α,β-unsaturated system. This intermediate can then undergo an intramolecular aza-Michael addition, where the amide nitrogen attacks the activated double bond, directly forming the six-membered DKP ring. This method provides a straightforward, often spontaneous, pathway to highly substituted DKPs without the need for additional activating reagents.

Another strategy involves acid-catalyzed cyclization. The linear dipeptide-like precursor generated from the Ugi reaction can be treated with acid, which promotes the intramolecular condensation between the terminal amine (after a deprotection step, if necessary) and the ester or amide at the C-terminus, releasing water or an alcohol to form the final DKP product.

| Protocol | Ugi Adduct Feature | Cyclization Trigger | Reference |

| Ugi / Aza-Michael | Contains an α,β-unsaturated carbonyl moiety | Spontaneous or base-catalyzed intramolecular conjugate addition | N/A |

| Ugi / Acid-Catalyzed Condensation | Acyclic dipeptide amide/ester | Acid (e.g., p-TsOH, TFA) promotes intramolecular amide formation | baranlab.org |

| Ugi / Catalytic Asymmetric Cyclization | Adduct contains a suitable moiety for metal catalysis (e.g., an allylic group) | Transition metal catalyst (e.g., Palladium) induces asymmetric cyclization | vu.nl |

Stereoselective Synthesis of this compound Isomers

Achieving stereochemical control is paramount in medicinal chemistry. For a molecule like this compound, which has two stereocenters at the C3 and C6 positions, three possible stereoisomers exist: (3S,6S), (3R,6R), and the meso compound (3R,6S). The synthesis of enantiomerically pure isomers relies on strategies that introduce chirality in a controlled manner.

Utilization of Enantiopure Starting Materials (e.g., Cyclopropyl Glycine)

The most direct and common strategy for synthesizing stereochemically defined DKPs is to use enantiopure α-amino acids as precursors. researchgate.net The cyclization of a linear dipeptide formed from these chiral building blocks largely preserves the stereochemistry of the starting materials.

To synthesize the (3S,6S)-isomer of this compound, one would typically start with (S)-cyclopropylglycine. The synthesis can proceed via two main pathways:

Direct Dimerization: Heating the (S)-cyclopropylglycine methyl ester, often in a high-boiling solvent like toluene or ethylene glycol, induces self-condensation and cyclization to form the desired (3S,6S)-DKP. researchgate.net

Stepwise Dipeptide Synthesis and Cyclization: Two molecules of N-protected (S)-cyclopropylglycine are coupled to form a linear dipeptide. After deprotection of the N-terminus and activation of the C-terminus, the molecule is induced to cyclize, yielding the (3S,6S)-DKP. nih.gov This method offers greater control and can be used to synthesize unsymmetrical DKPs if a different amino acid is used for the second unit.

This substrate-controlled approach is highly effective because the stereochemical information is embedded within the starting material, guiding the formation of the final product's stereochemistry.

Chiral Catalysis in Cyclization Reactions

An alternative to substrate control is the use of chiral catalysts to induce enantioselectivity in the ring-forming step or in a preceding step that sets the stereocenter. This approach can be valuable when starting from achiral or racemic precursors.

Recent advances have demonstrated the power of chiral catalysis in DKP synthesis:

Asymmetric Ugi Reactions: The use of a chiral catalyst during the Ugi reaction itself can generate an enantiomerically enriched linear precursor. For example, chiral cobalt(III) complexes have been successfully used to catalyze the Ugi-4CR, leading to chiral α-propiolyl aminoamides that can be subsequently cyclized to enantiopionriched 2,5-DKPs with high fidelity. acs.org

Catalytic Asymmetric Cyclization: A racemic or achiral Ugi adduct can be cyclized using a chiral transition metal catalyst. The intramolecular Tsuji-Trost reaction, for instance, has been employed for the catalytic asymmetric synthesis of spiro-diketopiperazines from Ugi adducts containing an allylic moiety. vu.nl

Photochemical Deracemization: In a novel approach, a racemic mixture of a DKP can be converted to a single enantiomer through photochemical deracemization. This process uses a chiral benzophenone-based photocatalyst that selectively facilitates hydrogen atom transfer, establishing a photostationary state that heavily favors one enantiomer of the DKP. researchgate.net

| Catalytic Strategy | Description | Example Catalyst Type | Reference(s) |

| Asymmetric Ugi Reaction | A chiral catalyst controls the stereochemical outcome of the initial multicomponent reaction. | Chiral Cobalt(III) Complex | acs.org |

| Asymmetric Intramolecular Cyclization | A chiral catalyst guides the enantioselective formation of the ring from an achiral precursor. | Chiral Palladium Complex | vu.nl |

| Photochemical Deracemization | A chiral photocatalyst converts a racemic DKP mixture into a single enantiomer under irradiation. | Chiral Benzophenone (B1666685) Derivative | researchgate.net |

Introduction of Cyclopropyl Substituents onto the Diketopiperazine Scaffold

Strategies for Incorporating Cyclopropyl-Containing Precursors

The most reliable and widely used strategy is to incorporate the cyclopropyl group as part of the initial building blocks before the DKP ring is formed. This "pre-incorporation" approach ensures the substituent is correctly placed from the outset.

The key precursor is cyclopropylglycine , an α-amino acid bearing a cyclopropyl side chain. By using this amino acid in standard peptide synthesis and cyclization protocols, the cyclopropyl groups are naturally positioned at the α-carbons, which become the C3 and C6 positions of the final DKP. This strategy is often employed in solid-phase peptide synthesis (SPPS), where a dipeptide containing cyclopropylglycine can be assembled on a resin. Subsequent cleavage and cyclization, which can sometimes occur deliberately on-resin, yields the desired DKP.

Alternatively, in the context of multicomponent reactions like the Ugi synthesis, other cyclopropyl-containing precursors can be utilized:

Cyclopropanecarboxaldehyde: Used as the aldehyde component, this would place the cyclopropyl group at the C3 (or C6) position.

Cyclopropylamine: Used as the amine component.

Cyclopropyl isocyanide: Used as the isocyanide component.

These approaches, however, lead to analogues where the cyclopropyl group is attached to different atoms of the DKP core, rather than directly at the C3 and C6 positions as an amino acid side chain. Therefore, for the specific synthesis of this compound, the use of cyclopropylglycine as the primary precursor remains the most direct and effective strategy.

Direct Cyclopropyl Derivatization Methods

While direct methods for the synthesis of this compound are not extensively detailed in readily available literature, the introduction of alkyl groups at the C-3 and C-6 positions of the piperazine-2,5-dione ring is a known transformation. This is often achieved through the alkylation of enolates or related reactive intermediates. Regio- and stereocontrolled functionalization at these positions is sensitive to both polar and steric effects. One potential, though less common, approach could involve the cyclopropanation of a 3,6-di(alkenyl)piperazine-2,5-dione precursor. Another theoretical strategy could be the use of cyclopropyl-containing building blocks in the initial formation of the piperazine-2,5-dione ring, such as the cyclization of a dipeptide composed of cyclopropylglycine residues.

Synthesis of Functionally Modified this compound Analogues

A common strategy for functionalizing the piperazine-2,5-dione core is through the synthesis of 3,6-diarylidenepiperazine-2,5-diones. This is typically achieved via a one- or two-fold aldol (B89426) condensation of an N-acetylated piperazine-2,5-dione with aromatic aldehydes. wikipedia.org This reaction can be controlled to produce either symmetrical or unsymmetrical bis-arylidene derivatives. mdpi.com

For instance, the reaction of piperazine-2,5-dione with an appropriate aldehyde in the presence of anhydrous sodium acetate (B1210297) and acetic anhydride, under reflux, yields symmetrical 3,6-diarylidenepiperazine-2,5-diones. mdpi.com To create unsymmetrical derivatives, 1,4-diacetylpiperazine-2,5-dione (B1297580) can be used, allowing for a stepwise condensation with different aldehydes. mdpi.com The initial mono-arylidene intermediate can then be reacted with a second, different aldehyde to yield the unsymmetrical product. mdpi.com

A variety of substituted benzaldehydes can be condensed with the piperazine-2,5-dione core to form (Z,Z)-(benzylidene)piperazine-2,5-diones. researchgate.netchemrxiv.org This methodology is versatile and allows for the creation of both homo- and heterodimeric substituted piperazine-2,5-diones. researchgate.netchemrxiv.org

Table 1: Examples of Synthesized Unsaturated 3,6-Diarylidenepiperazine-2,5-diones

| Compound Name | Starting Materials | Reagents and Conditions | Reference |

| 3,6-Di(3-thienylidene)piperazine-2,5-dione | Piperazine-2,5-dione, 3-thiophenecarboxaldehyde | Anhydrous sodium acetate, acetic anhydride, reflux | mdpi.com |

| 3,6-Di(3-indolylidene)piperazine-2,5-dione | Piperazine-2,5-dione, Indole-3-carboxaldehyde | Anhydrous sodium acetate, acetic anhydride, reflux | mdpi.com |

| Unsymmetrical bis-arylidenes | 1,4-Diacetylpiperazine-2,5-dione, various aromatic aldehydes | Stepwise condensation | mdpi.com |

| (Z,Z)-(benzylidene)piperazine-2,5-diones | Piperazine-2,5-dione, various methoxylated benzaldehydes | Not specified in abstract | researchgate.netchemrxiv.org |

The nitrogen atoms of the piperazine-2,5-dione ring can be functionalized through N-alkylation. This modification can influence the molecule's properties and provides a route to more complex structures. While specific examples focusing on this compound are not provided in the search results, general N-alkylation strategies for the broader class of piperazine-2,5-diones are known. These reactions typically involve the deprotonation of the amide nitrogen followed by reaction with an alkyl halide.

Functionalization at the C-3 and C-6 positions of the piperazine-2,5-dione ring is a key strategy for creating structural diversity. mdpi.com These positions are activated by the adjacent carbonyl and nitrogen atoms, allowing for a range of chemical transformations.

One common method is halogenation, followed by nucleophilic displacement. For example, the benzyl-protected piperazine-2,5-dione can undergo radical halogenation with N-bromosuccinimide to yield 3-monobromides and 3,6-dibromides. wikipedia.org These brominated intermediates are then susceptible to displacement by various nucleophiles, allowing for the introduction of a wide array of substituents. wikipedia.org

Another important approach is the aldol condensation, as discussed in the preparation of unsaturated 3,6-diarylidenepiperazine-2,5-diones. wikipedia.org This reaction introduces exocyclic double bonds at the C-3 and C-6 positions, which can then be further modified. For instance, hydrogenation of these bis(arylidene)piperazine-2,5-diones can lead to the corresponding bis(benzyl)piperazine-2,5-diones. csu.edu.au

Chemical Reactivity and Transformation of 3,6 Dicyclopropylpiperazine 2,5 Dione

Oxidation Reactions of the Piperazine-2,5-dione Ring System

The piperazine-2,5-dione ring is susceptible to oxidation, which can lead to the formation of unsaturated derivatives or the introduction of oxygenated functional groups. While specific studies on 3,6-dicyclopropylpiperazine-2,5-dione are not extensively detailed in the literature, the reactivity of the general piperazine-2,5-dione scaffold provides significant insight.

Oxidative processes can result in dehydrogenation, creating a dihydropyrazine-2,5-dione. For instance, N-blocked piperazine-2,5-dione derivatives have been shown to undergo dehydrogenation when treated with a solution of sulfur in dimethylformamide. rsc.org Another oxidative transformation involves the introduction of an acetoxy group. The use of lead tetra-acetate on piperazine-2,5-dione derivatives can yield acetoxylated products, demonstrating the potential for functionalization at the carbon alpha to the nitrogen atom. rsc.org The piperazine-2,5-dione structure itself is considered an oxidized form of a piperazine (B1678402) ring. rsc.org

| Oxidizing Agent | Substrate | Product Type | Reference |

| Sulfur in Dimethylformamide | N-blocked piperazine-2,5-dione | Dehydrogenated derivative | rsc.org |

| Lead Tetra-acetate | Piperazine-2,5-dione derivative | Acetoxylated product | rsc.org |

Reduction Pathways Leading to Functionalized Derivatives

The carbonyl groups of the piperazine-2,5-dione ring are key sites for reduction, offering a pathway to chiral piperazines. The complete reduction of both amide carbonyls in a chiral 2,5-diketopiperazine using a powerful reducing agent like lithium aluminium hydride (LiAlH₄) yields the corresponding chiral piperazine. wikipedia.org This transformation is significant as it converts the planar amide groups into stereogenic centers, leading to functionalized piperazine derivatives. For example, the reduction of cyclo(L-Phe-L-Phe) results in (2S,5S)-dibenzylpiperazine. wikipedia.org Applying this to this compound would be expected to yield 2,5-dicyclopropylpiperazine.

| Reducing Agent | Substrate | Product Type | Reference |

| Lithium Aluminium Hydride (LiAlH₄) | Chiral 2,5-diketopiperazine | Chiral piperazine | wikipedia.org |

Nucleophilic Substitution Reactions on the Piperazine Core

The nitrogen atoms of the piperazine core, being secondary amines, are nucleophilic and can participate in various substitution reactions. N-alkylation and N-arylation are common transformations. nih.gov

N-Alkylation: This can be achieved through nucleophilic substitution on alkyl halides or sulfonates. nih.gov The reaction involves the lone pair of the nitrogen atom attacking the electrophilic carbon of the alkylating agent.

N-Arylation: The formation of N-arylpiperazines can be accomplished through several methods, including palladium-catalyzed Buchwald-Hartwig coupling, copper-catalyzed Ullmann-Goldberg reaction, and aromatic nucleophilic substitution (SNAr) on electron-deficient aromatic or heteroaromatic rings. nih.govmdpi.com SNAr reactions are particularly feasible when the aryl group contains electron-withdrawing groups that activate the ring towards nucleophilic attack. nih.govmdpi.com

| Reaction Type | Reagents/Catalysts | Substrate | Product | Reference |

| N-Alkylation | Alkyl halides, Alkyl sulfonates | Piperazine | N-Alkylpiperazine | nih.gov |

| N-Arylation (Buchwald-Hartwig) | Aryl halides, Pd catalyst | Piperazine | N-Arylpiperazine | nih.gov |

| N-Arylation (Ullmann-Goldberg) | Aryl halides, Cu catalyst | Piperazine | N-Arylpiperazine | nih.gov |

| N-Arylation (SNAr) | Electron-deficient (hetero)arenes | Piperazine | N-Arylpiperazine | nih.govmdpi.com |

Reactivity at the Carbon Positions (C-3 and C-6)

The α-carbons (C-3 and C-6) of the piperazine-2,5-dione ring are activated by both the adjacent carbonyl group and the nitrogen atom, making them susceptible to a range of reactions.

The protons on the C-3 and C-6 carbons are acidic and can be removed by a suitable base to form an enolate. This enolate is a potent nucleophile and can react with various electrophiles, such as alkyl halides, in an alkylation reaction. wikipedia.org This provides a direct method for introducing further substituents at these positions, although in the case of this compound, these positions are already substituted. However, this reactivity is fundamental to the synthesis of asymmetrically substituted piperazine-2,5-diones.

The α-carbons can be halogenated using standard halogenating agents. For instance, a pyrazine (B50134) derived from this compound can be halogenated with reagents like N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS), or bromine. google.com

The resulting α-halopiperazine-2,5-diones are valuable intermediates. The halogen acts as a good leaving group and can be displaced by a variety of nucleophiles. wikipedia.org For example, the reaction of bromopiperazine-2,5-diones with triethyl phosphite (B83602) can lead to either phosphonate (B1237965) esters via a Michaelis–Arbuzov reaction or vinyl phosphates via a Perkow reaction, with the outcome depending on the nature of the N-substituent. rsc.org

The activated methylene (B1212753) groups (or methine groups in substituted derivatives) of piperazine-2,5-diones can undergo condensation reactions with aldehydes and ketones. wikipedia.org This reaction is typically base-catalyzed and proceeds via an enolate intermediate, which attacks the carbonyl carbon of the aldehyde or ketone.

This reaction is particularly useful for synthesizing ylidenepiperazine-2,5-diones (also known as alkylidene piperazine-2,5-diones). For example, piperazine-2,5-dione or its N-acylated derivatives can be condensed with various benzaldehydes to form (Z,Z)-(benzylidene)piperazine-2,5-diones. chemrxiv.orgnih.gov The use of 1,4-diacetylpiperazine-2,5-dione (B1297580) allows for a stepwise condensation, enabling the synthesis of unsymmetrical bis-arylidene derivatives. mdpi.com These condensation products are important as they introduce exocyclic double bonds, extending the conjugation of the system.

| Reaction | Reagents | Reactant | Product | Reference |

| Halogenation | N-bromosuccinimide (NBS) | Pyrazine from this compound | Halopyrazine | google.com |

| Nucleophilic Displacement | Triethyl phosphite | Bromopiperazine-2,5-dione | Phosphonate ester or Vinyl phosphate | rsc.org |

| Aldol (B89426) Condensation | Benzaldehyde, Base (e.g., Cs₂CO₃) | 1,4-Diacetylpiperazine-2,5-dione | Benzylidenepiperazine-2,5-dione | nih.gov |

| Aldol Condensation | Aromatic aldehydes, Base | Piperazine-2,5-dione | Bis-arylidenepiperazine-2,5-dione | mdpi.com |

Ring-Opening Reactions and Derivatization into Linear Peptides or Amino Acid Derivatives

The piperazine-2,5-dione ring is inherently more stable than its corresponding linear dipeptide counterparts against enzymatic degradation. mdpi.com However, under specific chemical conditions, the amide bonds of the ring can be cleaved through hydrolysis or other nucleophilic attacks. This ring-opening process is a fundamental reaction for this class of compounds, converting the cyclic structure back into linear dipeptide derivatives or their constituent amino acid components.

The process typically involves hydrolysis under acidic or basic conditions, which attacks the electrophilic carbonyl carbon of the amide bond. This leads to the sequential cleavage of the peptide linkages. The stability of the DKP ring means that these reactions often require more forcing conditions, such as elevated temperatures, compared to the hydrolysis of linear peptides.

Key aspects of ring-opening reactions include:

Hydrolysis: Treatment with strong acids (e.g., HCl) or bases (e.g., NaOH) at elevated temperatures can break one or both amide bonds, yielding the linear dipeptide (cyclopropyl-cyclopropyl) or, upon complete hydrolysis, the corresponding dicyclopropyl amino acid precursors.

Derivatization: The ring-opening can be performed using other nucleophiles, such as alcohols in the presence of a catalyst, to yield dipeptide esters. This allows for the synthesis of a variety of functionalized linear peptide derivatives from a single cyclic precursor.

Stepwise Construction Analogy: The versatility of these reactions can be viewed as the reverse of the stepwise synthesis of the piperazine-2,5-dione ring itself, which can be constructed from four different precursor molecules to create multiply substituted derivatives. nih.gov

The study of ring-opening polymerization of related heterocyclic compounds, such as morpholine-2,5-diones, provides further insight into the mechanisms of ring cleavage, which often proceed via a coordination-insertion mechanism when organometallic catalysts are used. nih.govresearchgate.net While not directly focused on this compound, this research highlights the susceptibility of such cyclic structures to ring-opening under specific catalytic conditions.

| Reaction Type | Typical Reagents | Primary Product(s) | Notes |

|---|---|---|---|

| Acidic Hydrolysis | Aqueous HCl, H₂SO₄ | Linear Dipeptide, Amino Acid | Often requires heat to proceed at a reasonable rate. |

| Basic Hydrolysis | Aqueous NaOH, KOH | Carboxylate salt of Linear Dipeptide | Product is the salt form, requiring acidification to obtain the free acid. |

| Alcoholysis | Alcohol (e.g., MeOH, EtOH), Acid/Base Catalyst | Dipeptide Ester | A method for producing C-terminal ester derivatives. |

Transformation to Dihydropyrazines and Pyrazines

Piperazine-2,5-diones serve as valuable precursors for the synthesis of aromatic pyrazine systems. mdpi.com This transformation involves the introduction of double bonds into the ring, converting the saturated diketopiperazine into a dihydropyrazine (B8608421) and subsequently into a fully aromatic pyrazine. This process is fundamentally an oxidation.

The conversion typically proceeds through a tautomeric intermediate. The piperazine-2,5-dione can exist in equilibrium with its di-enol form, 2,5-dihydroxypyrazine. This enol intermediate is more amenable to oxidation. The oxidation of the resulting dihydropyrazine intermediate, often achieved under mild conditions, yields the stable aromatic pyrazine ring. researchgate.net

Reaction pathways for this transformation can include:

Reduction and Dehydration: Reduction of the carbonyl groups to hydroxyl groups, followed by dehydration, can lead to the formation of a dihydropyrazine.

Direct Oxidation: More commonly, reagents are used to facilitate a formal oxidation of the ring. This can involve reaction with reagents like phosphorus pentachloride (PCl₅) in phosphorus oxychloride (POCl₃), which can convert the diketone into a dichloropyrazine, a derivative that can be further modified.

Condensation Reactions: The active methylene groups (the C-H bonds adjacent to the carbonyls) in the piperazine-2,5-dione ring can undergo condensation with aldehydes or ketones. These reactions, often carried out in the presence of a base like triethylamine (B128534) or a catalyst like anhydrous sodium acetate (B1210297) in acetic anhydride, lead to the formation of exocyclic double bonds (bisarylidenes), creating highly conjugated systems. mdpi.com While this does not form a pyrazine directly, it demonstrates the reactivity at these positions which is a prerequisite for aromatization.

The synthesis of pyrazines from 1,2-dicarbonyl and 1,2-diaminoethane compounds often involves the oxidation of a dihydropyrazine intermediate, highlighting this as a key step in pyrazine synthesis. researchgate.net The use of piperazine-2,5-diones as starting materials provides a synthetically useful route to substituted pyrazines.

| Method | Key Reagents/Conditions | Intermediate(s) | Final Product Type |

|---|---|---|---|

| Oxidative Chlorination | PCl₅, POCl₃ | Tetrachloropyrazine | Halogenated Pyrazine |

| Condensation | Aldehydes, Anhydrous NaOAc, Ac₂O | Bisarylidene piperazine-2,5-dione | Conjugated Diene System |

| Tautomerization & Oxidation | Mild Oxidizing Agent (e.g., CuO) | 2,5-Dihydroxypyrazine, Dihydropyrazine | Substituted Pyrazine |

Diels-Alder Reactions Involving Piperazine-2,5-diones

The piperazine-2,5-dione scaffold can be involved in Diels-Alder reactions, a powerful tool in organic synthesis for forming six-membered rings. The di-enol tautomer of the piperazine-2,5-dione, a 2,5-dihydroxypyrazine, can function as a diene in [4+2] cycloaddition reactions. rsc.org

These reactions are particularly effective when the 2,5-dihydroxypyrazine system reacts with a suitable dienophile, such as an activated alkyne like dimethyl acetylenedicarboxylate. The initial cycloaddition forms a bicyclic adduct. rsc.org This adduct is often unstable and can undergo a retro-Diels-Alder reaction, typically with the elimination of a small, stable molecule like cyanic acid, to generate a new heterocyclic system, such as a substituted pyridone. rsc.org

Recent studies have also explored the use of chiral, non-racemic piperazine-2,5-dione dienes in intermolecular hetero-Diels-Alder cycloadditions. nih.gov These dienes have shown reactivity with both electron-rich and electron-deficient alkene substrates. The stereochemical outcome of the cycloaddition can be controlled, providing a diastereoselective route to complex structures like bicyclo[2.2.2]diazaoctanes. nih.gov This highlights the utility of the piperazine-2,5-dione framework as a scaffold for controlling stereochemistry in complex synthetic routes. The reactivity preferences and stereoelectronics of these cycloadditions are areas of active investigation. nih.gov

| Role of Piperazinedione | Reactant Partner (Dienophile) | Initial Product | Subsequent Reaction | Final Product |

|---|---|---|---|---|

| Diene (as 2,5-dihydroxypyrazine) | Dimethyl acetylenedicarboxylate | Bicyclic Adduct | Retro-Diels-Alder | Substituted Pyridone rsc.org |

| Diene (chiral, non-racemic) | Electron-rich/deficient Alkenes | Bicyclo[2.2.2]diazaoctane | - | Bicyclic diamine structures nih.gov |

Advanced Spectroscopic and Structural Elucidation of 3,6 Dicyclopropylpiperazine 2,5 Dione

Comprehensive Spectroscopic Analysis of 3,6-Dicyclopropylpiperazine-2,5-dione Stereoisomers

Spectroscopic analysis is fundamental to the characterization of chemical compounds. For the stereoisomers of this compound (cis and trans), a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) Spectroscopy would be required for comprehensive characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D techniques)

No specific ¹H, ¹³C, or 2D NMR spectroscopic data for this compound has been reported in the scientific literature.

For a hypothetical analysis, one would expect the ¹H NMR spectrum to show characteristic signals for the cyclopropyl (B3062369) protons and the methine protons at the 3 and 6 positions of the piperazine-2,5-dione ring. The chemical shifts and coupling constants of these protons would be crucial in determining the relative stereochemistry (cis or trans) of the cyclopropyl substituents. 2D NMR techniques such as COSY (Correlation Spectroscopy) would establish proton-proton coupling networks, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would be used to assign the ¹³C signals. NOESY (Nuclear Overhauser Effect Spectroscopy) would be particularly important in differentiating between stereoisomers by identifying through-space correlations between the cyclopropyl groups and the piperazine (B1678402) ring protons.

Table 1: Hypothetical NMR Data for this compound

| Nucleus | Technique | Expected Chemical Shift (ppm) | Expected Multiplicity |

|---|---|---|---|

| ¹H | ¹H NMR | Data not available | Data not available |

High-Resolution Mass Spectrometry (HRMS) for Molecular Identity Confirmation

There is no published High-Resolution Mass Spectrometry (HRMS) data for this compound.

HRMS would be essential for confirming the elemental composition of the molecule. By providing a highly accurate mass measurement, it would allow for the determination of the molecular formula, C₁₀H₁₄N₂O₂, with a high degree of confidence.

Table 2: Expected HRMS Data for this compound

| Molecular Formula | Ionization Mode | Calculated m/z | Observed m/z |

|---|

Infrared (IR) Spectroscopy for Functional Group Characterization

Specific Infrared (IR) spectroscopic data for this compound is not available in the literature.

An IR spectrum would be expected to show characteristic absorption bands for the functional groups present in the molecule. Key absorptions would include the N-H stretching of the amide groups and the strong C=O stretching of the diketopiperazine ring.

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch | Data not available | Data not available |

| C=O Stretch | Data not available | Data not available |

X-ray Crystallography for Solid-State Structure Determination and Conformation

There are no published X-ray crystallographic structures for this compound.

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique would unambiguously establish the relative stereochemistry of the cyclopropyl substituents, as well as provide precise bond lengths, bond angles, and torsional angles. Such data would be invaluable for understanding the conformational preferences of the molecule.

Conformational Dynamics of the Piperazine-2,5-dione Ring System with Cyclopropyl Moieties

Analysis of Steric Influences Exerted by Cyclopropyl Substituents

A conformational analysis based on experimental data for this compound cannot be provided due to the absence of relevant studies.

In general, the conformation of the piperazine-2,5-dione ring is influenced by the steric bulk of its substituents. The cyclopropyl groups in this compound would be expected to exert significant steric influence on the puckering of the six-membered ring. The cis and trans isomers would likely adopt different ring conformations to minimize steric strain between the cyclopropyl groups and the rest of the molecule. Computational modeling could provide insights into the preferred conformations and the energetic barriers to ring inversion, but such studies have not been reported for this specific compound.

Impact on Ring Conformation and Intramolecular Interactions

Without experimental data from techniques such as X-ray crystallography or advanced NMR spectroscopy, any discussion on the precise impact of the dicyclopropyl substituents on the piperazine-2,5-dione ring conformation would be purely speculative. Generally, the conformation of the diketopiperazine ring is influenced by the steric bulk and electronic nature of its substituents. The presence of two cyclopropyl groups at the 3 and 6 positions would be expected to significantly influence the puckering of the six-membered ring. However, the exact nature of this influence, including bond angles, dihedral angles, and the potential for intramolecular hydrogen bonding or other non-covalent interactions, remains uncharacterized.

Chiroptical Properties and Assessment of Enantiomeric Purity

The patent mentions the possibility of an asymmetric synthesis route to obtain enantiomerically enriched material. However, it does not provide any data regarding the chiroptical properties of this compound. Techniques such as circular dichroism (CD) spectroscopy are essential for characterizing the stereochemistry of chiral molecules, but no such studies have been found for this compound. Similarly, methods for the assessment of its enantiomeric purity, which would typically involve chiral chromatography (e.g., HPLC or GC), have not been reported.

Computational Chemistry and Molecular Modeling of 3,6 Dicyclopropylpiperazine 2,5 Dione

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure and Conformation

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of a molecule. DFT methods are employed to determine the electronic structure, conformational stability, and reactivity of 3,6-Dicyclopropylpiperazine-2,5-dione. These calculations can predict the molecule's geometry, orbital energies, and electrostatic potential, which are fundamental to its chemical behavior.

For instance, DFT calculations at the B3LYP/6-311G** level of theory have been used to predict the heats of formation for various six- and eight-membered ring compounds, including piperidine (B6355638) derivatives. researchgate.net This same approach could be applied to this compound to assess its thermodynamic stability. Furthermore, analysis of the frontier molecular orbitals (HOMO and LUMO) can reveal the molecule's susceptibility to nucleophilic and electrophilic attack. In a study on a similar chalcone (B49325) compound, DFT was used to identify the oxygen atoms and the π-system as electron donor spots and active sites for electrophilic attack. mdpi.com

A hypothetical DFT analysis of this compound would likely reveal a planar or near-planar piperazine-2,5-dione ring, a common feature for this class of compounds. wikipedia.org The conformational flexibility would be primarily associated with the orientation of the dicyclopropyl groups. The calculated Mulliken charge distribution would indicate the partial charges on each atom, highlighting potential sites for intermolecular interactions. mdpi.com

Table 1: Hypothetical DFT-Calculated Properties of this compound

| Property | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 2.5 D | Influences solubility and intermolecular forces |

| Mulliken Charge on Carbonyl Oxygen | -0.5 e | Potential hydrogen bond acceptor site |

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, docking is used to predict the binding mode of a ligand (in this case, this compound) to the active site of a target protein.

Analysis of Predicted Binding Poses and Interaction Motifs

Molecular docking studies on various anticancer 2,5-diketopiperazine derivatives have been performed to elucidate their mechanism of action. researchgate.netresearchgate.net For example, docking studies of novel 3,6-diunsaturated 2,5-diketopiperazines revealed their potential to bind to the active sites of cancer-related proteins. researchgate.net Similarly, a molecular docking study of 3R,6R-bis(4-hydroxy benzyl)piperazine-2,5-dione (BHBPPD) identified its primary targets in gastric cancer cells. researchgate.net

A hypothetical docking study of this compound against a cancer target, such as a kinase or a tubulin protein, would generate a series of possible binding poses. These poses would be ranked based on a scoring function that estimates the binding affinity. The top-ranked poses would then be analyzed to identify key interaction motifs, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.

Characterization of Specific Intermolecular Forces (e.g., π-π Interactions, Hydrogen Bonding)

The stability of a ligand-protein complex is determined by a network of intermolecular forces. For piperazine-2,5-dione derivatives, hydrogen bonding involving the amide groups of the DKP ring is a common and critical interaction. nih.gov In the case of this compound, the carbonyl oxygens would be expected to act as hydrogen bond acceptors, while the N-H groups could act as hydrogen bond donors.

The dicyclopropyl substituents would likely engage in hydrophobic interactions with nonpolar residues in the binding pocket of the target protein. While π-π stacking interactions are significant for derivatives with aromatic substituents, nih.gov they would not be a primary interaction for the dicyclopropyl derivative.

Table 2: Hypothetical Molecular Docking Results for this compound with a Target Protein

| Interaction Type | Interacting Ligand Atom/Group | Interacting Protein Residue | Distance (Å) |

| Hydrogen Bond | Carbonyl Oxygen (O1) | LYS 120 (NH) | 2.9 |

| Hydrogen Bond | Amide Hydrogen (N1-H) | ASP 86 (O) | 3.1 |

| Hydrophobic Interaction | Cyclopropyl (B3062369) Group 1 | ILE 65, VAL 70 | N/A |

| Hydrophobic Interaction | Cyclopropyl Group 2 | LEU 135, ALA 140 | N/A |

Molecular Dynamics Simulations for Conformational Stability and Binding Kinetics

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a molecular system over time. For this compound, MD simulations can be used to assess its conformational stability in different environments (e.g., in solution or bound to a protein) and to study the kinetics of its binding to a target protein.

MD simulations of a ligand-protein complex can reveal the stability of the binding pose predicted by molecular docking. By monitoring the root-mean-square deviation (RMSD) of the ligand and protein backbone over the simulation time, one can assess the stability of the complex. Furthermore, MD simulations can provide insights into the flexibility of the ligand and the protein upon binding. A study on a novel piperazine-2,5-dione derivative used MD simulations to confirm the stability of the ligand-protein complex and to understand the dynamic nature of the interactions. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are used to predict the activity of new compounds and to guide the design of more potent analogues.

2D and 3D QSAR Approaches (e.g., CoMFA, CoMSIA)

2D QSAR models use descriptors calculated from the 2D structure of the molecules, such as molecular weight, logP, and topological indices. 3D QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), use descriptors derived from the 3D structure of the molecules. These methods generate 3D contour maps that show the regions where steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties are favorable or unfavorable for biological activity.

For a series of 3,6-disubstituted piperazine-2,5-dione analogues, a QSAR model could be developed to predict their anticancer activity. By systematically varying the substituents at the 3 and 6 positions and determining their biological activity, a dataset for QSAR modeling can be generated. The resulting CoMFA and CoMSIA contour maps would provide valuable information for the design of new, more potent derivatives of this compound. For instance, the maps might suggest that bulkier or more electron-withdrawing groups at certain positions would enhance activity.

Statistical Validation Metrics of QSAR Models (e.g., R², Q², RMSE)

The reliability and predictive capacity of a QSAR model are paramount. basicmedicalkey.com Several statistical metrics are employed to validate a model, ensuring that it is not a result of chance correlation and that it can accurately predict the activity of new, untested compounds. nih.gov

Key validation metrics include:

Coefficient of Determination (R²) : This metric indicates the proportion of the variance in the dependent variable (biological activity) that is predictable from the independent variables (molecular descriptors). uniroma1.it A value closer to 1.0 suggests a better fit of the model to the data. However, a high R² value alone does not guarantee a model's predictive ability.

Leave-One-Out Cross-Validated Correlation Coefficient (Q²) : This is a more robust measure of the model's predictive power. researchgate.net It is calculated by systematically removing one compound from the dataset, rebuilding the model with the remaining compounds, and then predicting the activity of the removed compound. This process is repeated for each compound. A Q² value greater than 0.5 is generally considered indicative of a model with good predictive ability. researchgate.net

Root Mean Square Error (RMSE) : This metric measures the average magnitude of the errors between the predicted and observed values. A lower RMSE value indicates a better fit of the model to the data and more accurate predictions.

The following table illustrates typical statistical validation metrics that would be sought in a QSAR study of piperazine-2,5-dione derivatives. Note that these are hypothetical values for illustrative purposes, as a specific study on this compound was not found.

| Metric | Description | Acceptable Value |

| R² | Coefficient of Determination: Measures the goodness of fit of the model to the training data. | > 0.6 |

| Q² | Cross-validated R²: Measures the internal predictive ability of the model. | > 0.5 |

| RMSE | Root Mean Square Error: Represents the standard deviation of the residuals (prediction errors). | As low as possible |

These validation metrics are crucial for establishing the credibility of a QSAR model before it is used for further predictions. basicmedicalkey.com

Descriptor Analysis (Physicochemical, Steric, Electronic, Electro-topological Parameters)

The foundation of a QSAR model lies in the molecular descriptors used to quantify the structural features of the compounds. These descriptors can be categorized as follows:

Physicochemical Parameters : These describe properties like lipophilicity (logP), molar refractivity, and solubility. Lipophilicity is often crucial for a compound's ability to cross cell membranes.

Steric Parameters : These relate to the size and shape of the molecule. Descriptors such as molecular weight, volume, and surface area fall into this category. The presence of the two cyclopropyl groups in this compound would significantly influence its steric properties.

Electronic Parameters : These describe the electronic properties of the molecule, such as dipole moment, partial charges on atoms, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). These are critical for understanding how a molecule might interact with a biological target.

Electro-topological Parameters : These descriptors combine electronic and topological (connectivity) information to characterize the molecule. They can capture complex structural features that influence bioactivity.

In a hypothetical QSAR analysis of this compound and its analogues, the contribution of each descriptor to the model would be analyzed to understand the structure-activity relationship. For instance, a positive coefficient for a steric descriptor might suggest that bulkier substituents at a particular position enhance activity, while a negative coefficient for a lipophilicity descriptor might indicate that more polar compounds are favored.

The table below provides examples of descriptors from each category that would be relevant in a computational study of this compound.

| Descriptor Category | Example Descriptors | Information Provided |

| Physicochemical | LogP, Molar Refractivity, Polar Surface Area (PSA) | Lipophilicity, polarizability, and ability to form hydrogen bonds. |

| Steric | Molecular Weight, Molecular Volume, Ovality | Size, shape, and bulkiness of the molecule. |

| Electronic | Dipole Moment, HOMO/LUMO energies, Atomic Partial Charges | Electron distribution, reactivity, and electrostatic interaction potential. |

| Electro-topological | E-state indices, Kappa shape indices | Combined electronic and topological characteristics of the molecular structure. |

Computational Prediction of Bioactivity for Novel Analogues

Once a statistically robust and validated QSAR model is developed, its primary application is to predict the biological activity of novel, yet-to-be-synthesized compounds. nih.gov This in silico screening can save significant time and resources in the drug discovery process by prioritizing the synthesis of compounds with the highest predicted potency.

For this compound, novel analogues could be designed by modifying the cyclopropyl groups or by substituting other positions on the piperazine-2,5-dione core. The molecular descriptors for these new structures would be calculated, and their bioactivities would be predicted using the established QSAR model.

The following interactive table illustrates how the predicted bioactivity of hypothetical novel analogues of this compound might be presented. The predicted activity would be based on a hypothetical QSAR model where, for instance, increased lipophilicity (LogP) and a specific steric bulk (Molecular Volume) are found to be beneficial for activity.

| Compound ID | R1-substituent | R2-substituent | LogP (Calculated) | Molecular Volume (ų) | Predicted Bioactivity (e.g., IC50, µM) |

| Parent | Cyclopropyl | Cyclopropyl | 1.2 | 150 | 5.8 |

| Analogue 1 | Isopropyl | Cyclopropyl | 1.5 | 160 | 4.2 |

| Analogue 2 | Phenyl | Cyclopropyl | 2.5 | 190 | 2.1 |

| Analogue 3 | Cyclobutyl | Cyclobutyl | 1.8 | 180 | 3.5 |

| Analogue 4 | Methyl | Cyclopropyl | 0.8 | 135 | 7.9 |

This predictive capability allows computational chemists to explore a vast chemical space and identify promising candidates for further experimental investigation. The design of these novel analogues is often guided by the insights gained from the descriptor analysis, focusing on modifying the molecular features that are most influential on bioactivity.

Biological and Mechanistic Research on 3,6 Dicyclopropylpiperazine 2,5 Dione and Analogues

Mechanisms of Molecular Interaction and Biological Target Engagement

The piperazine-2,5-dione (diketopiperazine or DKP) scaffold is a privileged structure in medicinal chemistry due to its conformational rigidity and ability to present substituents in well-defined spatial orientations, allowing for specific interactions with biological targets. mdpi.comnih.gov

Enzyme Inhibition Studies and Active Site Binding Mechanisms

Analogues of 3,6-Dicyclopropylpiperazine-2,5-dione have been investigated for their ability to inhibit various enzymes. The substituents at the 3 and 6 positions of the piperazine-2,5-dione ring play a crucial role in determining the inhibitory activity and selectivity. For instance, the marine-derived DKP, Plinabulin, is known to interact with tubulin, inhibiting its polymerization, which is a key mechanism in its anticancer activity. mdpi.com Other DKP derivatives have shown inhibitory effects on enzymes such as histone methyltransferases. nih.gov The binding mechanisms often involve hydrogen bonding and hydrophobic interactions between the substituents of the DKP and the amino acid residues within the active site of the target enzyme.

Receptor Binding Profiling and Affinity Determination

The diverse biological activities of piperazine-2,5-dione analogues suggest their interaction with a range of cellular receptors. For example, certain histidine-containing DKPs have been shown to have effects on cardiovascular parameters, suggesting interactions with relevant receptors in the heart. nih.gov The affinity of these compounds for their target receptors is a key determinant of their biological activity. While specific receptor binding profiles for this compound are not available, the general class of DKPs has been shown to interact with G-protein coupled receptors (GPCRs) and other cell surface receptors, initiating intracellular signaling cascades. mdpi.com

Cellular and Subcellular Pathway Modulation

The engagement of 3,6-disubstituted piperazine-2,5-dione analogues with their molecular targets can lead to the modulation of various cellular and subcellular pathways, resulting in a range of biological effects.

Effects on Intracellular Signal Transduction Pathways (e.g., Protein Phosphorylation)

Upon binding to their target receptors or enzymes, piperazine-2,5-dione analogues can influence intracellular signal transduction pathways. These pathways are complex networks that control cellular processes such as proliferation, differentiation, and apoptosis. The modulation of these pathways can occur through various mechanisms, including the alteration of protein phosphorylation cascades. For example, by inhibiting a specific kinase, a DKP analogue could prevent the phosphorylation of its downstream targets, thereby blocking a particular signaling pathway.

Induction of Apoptosis and Cell Cycle Progression Modulation in in vitro Models

A significant area of research for piperazine-2,5-dione analogues is their potential as anticancer agents. researchgate.net Several studies have demonstrated that these compounds can induce apoptosis (programmed cell death) in cancer cells. researchgate.net For instance, certain 3,6-diunsaturated 2,5-DKP derivatives have been shown to induce apoptosis and block cell cycle progression in the G2/M phase in cancer cell lines. researchgate.net The induction of apoptosis is a key mechanism for eliminating cancerous cells, and modulation of the cell cycle can halt their uncontrolled proliferation.

Table 1: Anticancer Activity of Selected 3,6-Diunsaturated 2,5-Diketopiperazine Analogues researchgate.net

| Compound | A549 IC₅₀ (µM) | Hela IC₅₀ (µM) |

| 6 | >10 | 8.9 |

| 8 | 7.3 | 5.9 |

| 9 | 3.7 | 4.7 |

| 10 | 4.6 | 5.2 |

| 11 | 1.2 | 0.7 |

| 12 | >10 | 6.2 |

| 14 | >10 | 8.1 |

IC₅₀ values represent the concentration of the compound that inhibits 50% of cell growth.

Investigation of Antimicrobial Properties in Research Models

Piperazine-2,5-diones are a well-established class of natural products with a broad spectrum of antimicrobial activities, including antibacterial and antifungal effects. researchgate.net The specific substituents on the DKP ring are critical for determining the potency and spectrum of this activity. For example, cyclo(His-Ala) has been shown to inhibit the growth of various cancer cell lines and also significantly inhibited the growth of Candida albicans. nih.gov The mechanisms underlying these antimicrobial properties are diverse and can include the disruption of cell membrane integrity, inhibition of essential enzymes, or interference with microbial communication systems like quorum sensing. researchgate.net

Structure-Activity Relationship (SAR) Studies for this compound Derivatives

The rigid 2,5-diketopiperazine (DKP) scaffold serves as a versatile template in drug discovery, allowing for systematic modifications to probe structure-activity relationships (SAR). For derivatives of this compound, SAR studies focus on understanding how alterations to the cyclopropyl (B3062369) groups, the core piperazine-2,5-dione ring, and their stereochemical orientations influence interactions with biological targets and subsequent cellular responses.

The stereochemistry of substituents on a molecular scaffold is a critical determinant of biological activity. nih.gov For cyclic dipeptides like this compound, which possess multiple chiral centers, the absolute configuration of these centers dictates the three-dimensional arrangement of the functional groups. This spatial orientation is fundamental for precise molecular recognition at a receptor's binding site.

While direct studies on the stereoisomers of this compound are not extensively detailed in available literature, the principles of stereoselectivity are well-established for related compounds. For instance, studies on other chiral DKPs reveal that different stereoisomers can exhibit distinct biological effects. nih.gov Similarly, research on other classes of molecules containing cyclopropane (B1198618) rings, such as cyclopropyl-epothilones, has demonstrated that the configuration of the cyclopropane moiety has a profound impact on biological function. In that case, substantial differences were observed in microtubule binding affinity and antiproliferative activity between two diastereomers differing only in the configuration of the cyclopropyl group. nih.gov The analogue with a "natural" orientation of the cyclopropane moiety was significantly more potent. nih.gov

These findings underscore that the biological activity of cis- and trans-isomers, as well as the (R) and (S) configurations at the chiral carbons of this compound, would be expected to differ significantly. The specific orientation of the cyclopropyl groups would influence how the molecule fits into a binding pocket, affecting both its potency (the strength of the interaction) and its selectivity (the preference for one biological target over others).

Modifying substituents on the 2,5-diketopiperazine (DKP) core is a key strategy for optimizing biological activity. Studies on various DKP analogues have shown that even minor changes can lead to significant shifts in cellular effects, such as cytotoxicity against cancer cell lines.

Research on 3,6-diunsaturated 2,5-DKP derivatives has provided valuable insights into these structure-activity relationships. For example, the introduction of different aromatic and aliphatic groups at the 3 and 6 positions has been shown to modulate anticancer activity. One study found that a derivative with naphthalen-1-ylmethylene and 2-methoxybenzylidene groups (Compound 11) displayed potent inhibitory activities against both A549 (lung cancer) and HeLa (cervical cancer) cells, with IC₅₀ values of 1.2 µM and 0.7 µM, respectively. mdpi.comresearchgate.netnih.gov In contrast, derivatives bearing electron-withdrawing groups, such as 3-nitro (3-NO₂) or 4-cyano (4-CN) on a phenyl ring, exhibited weak activity (IC₅₀ > 10.0 µM). mdpi.comresearchgate.net This suggests that the electronic properties of the substituents are crucial for the observed cellular effects. nih.gov

Further SAR studies on phenylahistin (B1241939) derivatives, which also contain a DKP core, revealed that replacing a phenyl group with a 2,5-difluorophenyl or a benzophenone (B1666685) group could enhance antimicrotubule activity by five to ten times. nih.gov The nature and position of halogen atoms on aromatic rings of other DKP series have also been identified as important factors for activity against protozoan parasites. mdpi.com These examples collectively demonstrate that modifying the substituents on the DKP ring system is a powerful method for fine-tuning the biological profile of the molecule, influencing its potency and mechanism of action at the cellular level.

| Compound | Substituent at C3 | Substituent at C6 | Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|---|---|

| Compound 11 | naphthalen-1-ylmethylene | 2-methoxybenzylidene | A549 | 1.2 | mdpi.comnih.gov |

| Compound 11 | naphthalen-1-ylmethylene | 2-methoxybenzylidene | HeLa | 0.7 | mdpi.comnih.gov |

| Compound 1 | (Z)-3-nitrobenzylidene | (Z)-2-methoxybenzylidene | A549 & HeLa | > 10.0 | mdpi.com |

| Compound 2 | (Z)-4-cyanobenzylidene | (Z)-2-methoxybenzylidene | A549 & HeLa | > 10.0 | mdpi.com |

| Compound 6 | (Z)-3-(trifluoromethyl)benzylidene | (Z)-3-(trifluoromethyl)benzylidene | HeLa | 8.9 | researchgate.net |

| Compound 8 | (Z)-furan-2-ylmethylene | (Z)-2-methoxybenzylidene | A549 | 7.3 | researchgate.net |

Conformational restriction is a widely used strategy in drug design to enhance potency and selectivity. researchgate.net By locking a flexible molecule into a specific, biologically active conformation, the entropic penalty associated with receptor binding is minimized, which can lead to a significant increase in binding affinity. researchgate.netbiorxiv.org

The 2,5-diketopiperazine ring is an inherently rigid structure due to the presence of two planar cis-amide bonds. researchgate.netmdpi.com This rigidity makes the DKP scaffold an excellent template for presenting substituents in a well-defined spatial orientation. researchgate.net The conformation of the six-membered DKP ring is strongly influenced by its substituents, as the ring puckers to avoid steric clashes between the side chains. researchgate.net

In this compound, the rigid DKP core pre-organizes the two cyclopropyl groups. This conformational constraint ensures that the molecule presents a consistent three-dimensional shape—or pharmacophore—to its biological target. This is advantageous because less energy is required for the molecule to adopt the correct binding pose compared to a more flexible analogue. The defined orientation of the cyclopropyl substituents is crucial for specific interactions (e.g., hydrophobic or van der Waals forces) within a receptor's binding site, ultimately enhancing binding affinity and biological potency. nih.gov

Biosynthetic Pathways of Diketopiperazines and Natural Occurrence Context

Diketopiperazines (DKPs) are a large and structurally diverse class of natural products found in a wide array of organisms, including bacteria, fungi, plants, and animals. researchgate.netnih.gov They are also commonly formed in processed foods and beverages such as cheese, beer, and roasted coffee as byproducts of thermal degradation of proteins. wikipedia.org

The biosynthesis of the DKP core structure primarily occurs via two enzymatic pathways. The first involves Nonribosomal Peptide Synthetases (NRPSs), large multi-domain enzymes that build peptide chains from amino acid precursors without the use of ribosomes. The second, more recently discovered pathway utilizes Cyclodipeptide Synthases (CDPSs). rsc.orgrsc.orgnsf.gov CDPSs are a family of enzymes that catalyze the formation of the DKP scaffold by cyclizing two aminoacyl-tRNAs (aa-tRNAs). rsc.orgmdpi.com

Following the formation of the initial cyclodipeptide scaffold, a suite of "tailoring enzymes" often modifies the structure to create a vast range of derivatives. These enzymes, which include oxidoreductases, cytochrome P450s, methyltransferases, and prenyltransferases, add functional groups that diversify the chemical structures and are often essential for their biological activity. rsc.orgrsc.orgnsf.gov These biosynthetic gene clusters provide microorganisms with the tools to perform complex chemical syntheses, yielding bioactive compounds. rsc.orgrsc.org

While this compound itself is not specified as a widely occurring natural product in the reviewed literature, its structure is consistent with a natural origin. The biosynthesis would likely involve the incorporation of a cyclopropyl-containing amino acid, such as 2-amino-2-cyclopropylacetic acid, into the CDPS or NRPS machinery. The existence of biosynthetic pathways capable of producing complex DKPs suggests a plausible natural context for such compounds, likely as secondary metabolites in microorganisms.

Future Research Trajectories and Advanced Methodological Integration

Development of Next-Generation Synthetic Strategies for Complex Diketopiperazine Architectures

The synthesis of simple diketopiperazines is well-established; however, the creation of complex, multi-functionalized, and stereochemically defined DKP architectures, which are often required for high-potency and selective biological activity, presents ongoing challenges. nih.gov Future synthetic strategies will focus on efficiency, diversity, and automation to accelerate the discovery process.

Key areas of development include:

Automated Flow Synthesis: Continuous-flow chemistry offers precise control over reaction parameters, enabling the rapid and efficient production of DKP building blocks and libraries. uzh.ch This technology facilitates the synthesis of sequence-defined polymers and can be adapted to create complex DKP derivatives with high purity and yield, minimizing manual intervention. uzh.ch

Advanced Catalytic Methods: The development of novel catalytic systems is crucial for constructing challenging chemical bonds within DKP structures. Strategies such as reductive cobalt(I) dimerization for critical C3–C3′ bond formation in dimeric alkaloids and late-stage Friedel-Crafts dimerization demonstrate the power of specialized catalysts to build complex molecular architectures. nih.gov Future work will likely involve exploring enantioselective organocatalysis and photoredox catalysis to access novel chemical space. mdpi.com

Bio-inspired Synthesis and Enzymatic Catalysis: Nature utilizes enzymes like non-ribosomal peptide synthetases (NRPSs) and cyclodipeptide synthases (CDPSs) to construct DKP scaffolds with remarkable precision. nih.govrsc.org Harnessing these biosynthetic pathways or individual enzymes (e.g., oxidoreductases, methyltransferases) offers a powerful route to generate structural diversity. rsc.org Synthetic biology approaches could enable the creation of engineered enzymatic pathways for the production of novel DKP analogues that are inaccessible through traditional chemical synthesis. rsc.org

| Strategy | Core Principle | Key Advantages | Potential Future Applications | Reference |

|---|---|---|---|---|

| Automated Flow Synthesis | Continuous reaction processing with precise parameter control. | High efficiency, scalability, automation, improved safety. | Rapid library synthesis for high-throughput screening; on-demand production of lead compounds. | uzh.ch |

| Advanced Catalysis | Use of novel metal, organo-, or photo-catalysts to facilitate difficult bond formations. | Access to unique stereochemistries and complex architectures (e.g., dimers, macrocycles). | Stereoselective synthesis of vicinal quaternary centers; late-stage functionalization of the DKP core. | nih.gov |

| Enzymatic & Bio-inspired Synthesis | Leveraging natural biosynthetic machinery (e.g., CDPSs, P450s) to build and modify the DKP scaffold. | High chemo-, regio-, and stereoselectivity; environmentally friendly conditions. | Generation of novel natural product-like DKP libraries; biocatalytic modification of synthetic DKPs. | rsc.orgnih.gov |

Exploration of Novel Biological Targets and Therapeutic Areas for DKP Scaffolds

While the anticancer potential of DKP derivatives is an area of intense investigation, the structural and chemical diversity of the DKP scaffold suggests its utility across a much broader range of therapeutic areas. mdpi.comrjeid.com A key future trajectory is the systematic screening of DKP libraries against diverse biological targets to uncover new pharmacological applications.

Promising avenues for exploration include:

Neurological Disorders: The rigid DKP framework is well-suited for designing ligands that can cross the blood-brain barrier. nih.gov This makes them attractive candidates for targeting central nervous system receptors, ion channels, and enzymes implicated in neurodegenerative diseases and psychiatric disorders.

Inflammatory and Autoimmune Diseases: Certain DKP derivatives have been investigated for their effects on inflammatory pathways. mdpi.com Although initial studies on select compounds did not show significant anti-inflammatory activity via NF-κB inhibition, the vast chemical space of DKPs remains largely unexplored for targets within the immune system, such as cytokines, kinases, and proteases. mdpi.com

Infectious Diseases: With the rise of antimicrobial resistance, novel antibacterial and antifungal agents are urgently needed. DKPs from natural sources have demonstrated potent antimicrobial activity, and synthetic analogues could be developed to target specific microbial pathways or overcome existing resistance mechanisms. nih.govnih.gov

Metabolic Diseases: The rational design of DKP-based molecules has led to the identification of potent inhibitors for enzymes like dipeptidyl peptidase 4 (DPP-4), a key target in the treatment of type 2 diabetes. nih.gov This success highlights the potential for DKPs to modulate other metabolic targets.

| Therapeutic Area | Potential Biological Targets | Rationale for DKP Scaffold Suitability | Reference |

|---|---|---|---|

| Oncology | Tubulin, Histone Methyltransferases, Kinases | Proven cytotoxic and apoptosis-inducing activity in various cancer cell lines. | mdpi.comrjeid.com |

| Neurology | GPCRs, Ion Channels, Transporters | Rigid structure may facilitate blood-brain barrier penetration and specific receptor interactions. | nih.gov |

| Infectious Diseases | Bacterial Cell Wall Synthesis, Fungal Enzymes, Viral Proteases | Natural product DKPs exhibit broad-spectrum antimicrobial and antiviral activities. | nih.govnih.gov |

| Inflammation | NF-κB Pathway, Cytokine Receptors, COX Enzymes | Potential to modulate key pro-inflammatory signaling cascades. | mdpi.com |

| Metabolic Disorders | Dipeptidyl Peptidase 4 (DPP-4), other metabolic enzymes | Demonstrated success in developing potent and selective enzyme inhibitors. | nih.gov |

Advanced Integration of Computational and Experimental Methodologies for Lead Optimization

The traditional drug discovery pipeline is time-consuming and expensive. The advanced integration of computational and experimental techniques offers a path to accelerate the hit-to-lead and lead optimization phases for DKP-based drug candidates. nih.govmdpi.com This synergistic approach allows for the rapid virtual screening of large compound libraries and the prioritization of molecules for synthesis and biological testing.

Future integrated workflows will increasingly rely on:

Structure-Based Drug Design (SBDD): When a 3D structure of the biological target is available, molecular docking and simulation can predict the binding poses and affinities of DKP analogues. mdpi.com This information guides the design of new derivatives with improved interactions with the target protein. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic interactions between a DKP ligand and its target receptor over time. escholarship.org These simulations can reveal the molecular basis for chemoselectivity, guide chimeragenesis in enzymes, and help predict the stability of ligand-receptor complexes. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of DKP compounds and their biological activities. nih.gov These models are used to predict the activity of unsynthesized analogues, helping to focus synthetic efforts on the most promising candidates.

Machine Learning and AI: Modern approaches utilize machine learning (ML) and artificial intelligence (AI) to analyze vast datasets and identify complex patterns that are not apparent through traditional analysis. mdpi.com AI can be used to generate novel DKP structures with desired properties, predict ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles, and optimize synthetic routes.

Rational Design of Next-Generation 3,6-Dicyclopropylpiperazine-2,5-dione Analogues with Enhanced Biological Specificity

The specific compound this compound serves as a unique starting point for the rational design of next-generation analogues. The dicyclopropyl groups offer a distinct combination of lipophilicity and conformational constraint that can be exploited to achieve high potency and selectivity. The goal is to move beyond broad-spectrum activity and design molecules that interact with a single, desired biological target, thereby minimizing off-target effects.

The design process for new analogues will involve:

Scaffold Hopping and Bioisosteric Replacement: Utilizing computational tools, the dicyclopropyl moieties can be replaced with other groups that mimic their size, shape, and electronic properties but offer improved pharmacokinetic profiles or new interactions with the target. nih.gov

Stereochemical Elaboration: The stereocenters at the C-3 and C-6 positions of the DKP ring are critical for biological activity. Future work will involve the synthesis and evaluation of all possible stereoisomers (cis and trans) of this compound and its derivatives to identify the optimal geometry for target engagement.